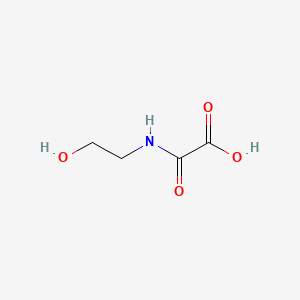
Hydroxyethyloxamic acid
描述
Synthesis Analysis
The synthesis of hydroxyethyloxamic acid and related compounds involves several chemical reactions. A novel approach to the synthesis of N-hydroxyamino acids, which may include hydroxyethyloxamic acid, utilizes dioxiranes for high-yielding selective N-hydroxylation under mild conditions (Detomaso & Curci, 2001). Enantioselective methods have also been developed, such as the synthesis of (+)-polyoxamic acid through phase-transfer catalytic conjugate addition and asymmetric dihydroxylation, showcasing the versatility of synthetic strategies for such compounds (Yeon-Ju Lee et al., 2011).
科学研究应用
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), including hydroxyethyloxamic acid, are phytochemicals with significant biological properties, particularly noted for their antioxidant activities. Studies have focused on their structure-activity relationships (SARs) to develop potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function. These modifications can include alterations in the hydroxy groups' number and position and the incorporation of various moieties. The optimization of these structures is crucial in developing antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Synthesis and Characterization for Various Applications
The synthesis and characterization of hydroxyethyloxamic acid derivatives and similar compounds have been explored for diverse applications. For instance, N-hydroxyamino acids have been synthesized efficiently through selective N-hydroxylation processes. These compounds have potential uses in various fields, including drug development and biochemistry (Detomaso & Curci, 2001).
Analytical Methods in Antioxidant Activity Determination
In the realm of antioxidants, hydroxyethyloxamic acid and its derivatives are often subjected to various analytical methods to determine their antioxidant activity. Techniques like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing these compounds' effectiveness in scavenging free radicals and acting as antioxidants. The application of such methods is crucial in the study of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Bio-based Production and Polymer Applications
Bio-based production of monomers and polymers has been a significant area of research, where metabolically engineered microorganisms are used to produce various compounds, including hydroxyethyloxamic acid derivatives. These derivatives serve as precursors for polyamides and other polymers, showcasing their potential in sustainable material production (Chung et al., 2015).
Potential in Lipid Metabolism and Obesity Management
Hydroxycinnamic acid derivatives, like hydroxyethyloxamic acid, are recognized for their role in managing lipid metabolism and obesity. Their antioxidant and anti-inflammatory properties contribute to this therapeutic potential. They have shown efficacy in experimental models of diabetes, hyperlipidemia, and obesity, highlighting their significance in metabolic health management (Alam et al., 2016).
属性
IUPAC Name |
2-(2-hydroxyethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENBEYPOIXIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200668 | |
| Record name | Hydroxyethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethyloxamic acid | |
CAS RN |
5270-73-5 | |
| Record name | Hydroxyethyloxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

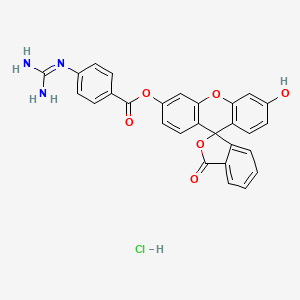
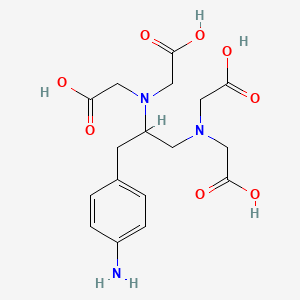
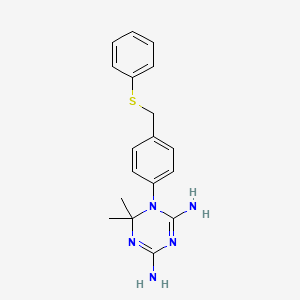
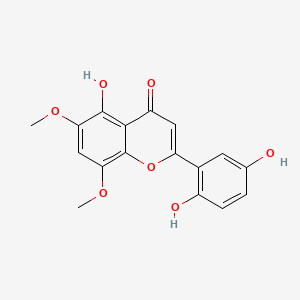

![3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)
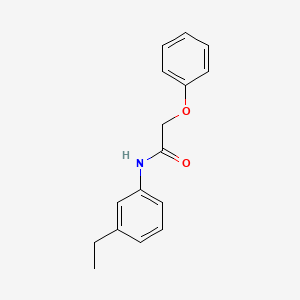


![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)